4-(2,5-Diazabicyclo[2.2.1]heptan-2-yl)aniline
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Overview
Description
4-[(1S,4S)-2,5-Diazabicyclo[2.2.1]hept-2-yl]aniline is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a diazabicycloheptane core attached to an aniline group, which imparts specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S,4S)-2,5-Diazabicyclo[2.2.1]hept-2-yl]aniline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-diazabicyclo[2.2.1]heptane with aniline under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of 4-[(1S,4S)-2,5-Diazabicyclo[2.2.1]hept-2-yl]aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4-[(1S,4S)-2,5-Diazabicyclo[2.2.1]hept-2-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the aniline ring .
Scientific Research Applications
4-[(1S,4S)-2,5-Diazabicyclo[2.2.1]hept-2-yl]aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(1S,4S)-2,5-Diazabicyclo[2.2.1]hept-2-yl]aniline involves its interaction with specific molecular targets and pathways. The diazabicycloheptane core can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The aniline group can also participate in interactions with other molecules, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2,5-Diazabicyclo[2.2.1]heptane: A related compound with similar bicyclic structure but lacking the aniline group.
1,4-Diazabicyclo[2.2.2]octane: Another bicyclic compound with different ring size and properties.
2-Azabicyclo[2.2.1]heptane: A structurally related compound with one nitrogen atom in the bicyclic core.
Uniqueness
4-[(1S,4S)-2,5-Diazabicyclo[2.2.1]hept-2-yl]aniline is unique due to the presence of both the diazabicycloheptane core and the aniline group, which impart distinct chemical and biological properties. This combination makes it a versatile compound with diverse applications in various fields .
Properties
Molecular Formula |
C11H15N3 |
---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
4-(2,5-diazabicyclo[2.2.1]heptan-2-yl)aniline |
InChI |
InChI=1S/C11H15N3/c12-8-1-3-10(4-2-8)14-7-9-5-11(14)6-13-9/h1-4,9,11,13H,5-7,12H2 |
InChI Key |
UFRXDOLANGFSNO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNC1CN2C3=CC=C(C=C3)N |
Origin of Product |
United States |
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